molecular formula C7H11NOS B019447 Ethanone, 1-(3,6-dihydro-2-methyl-2H-1,3-thiazin-5-yl)-(9CI) CAS No. 110307-83-0

Ethanone, 1-(3,6-dihydro-2-methyl-2H-1,3-thiazin-5-yl)-(9CI)

Cat. No. B019447
M. Wt: 157.24 g/mol
InChI Key: DXGZKVUIZPXTLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-(3,6-dihydro-2-methyl-2H-1,3-thiazin-5-yl)-(9CI) is a chemical compound that has shown significant potential in scientific research applications. It is a thiazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of Ethanone, 1-(3,6-dihydro-2-methyl-2H-1,3-thiazin-5-yl)-(9CI) is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase. The compound may also act by modulating the expression of certain genes involved in apoptosis and inflammation.

Biochemical And Physiological Effects

Ethanone, 1-(3,6-dihydro-2-methyl-2H-1,3-thiazin-5-yl)-(9CI) has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can induce apoptosis in cancer cells by activating the mitochondrial pathway. The compound has also been shown to have anti-inflammatory effects in animal models. Additionally, the compound has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.

Advantages And Limitations For Lab Experiments

Ethanone, 1-(3,6-dihydro-2-methyl-2H-1,3-thiazin-5-yl)-(9CI) has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, the compound has shown promising results in various scientific research applications, making it an attractive target for further study. However, one limitation is that the mechanism of action of the compound is not fully understood, which may hinder its development as a therapeutic agent. Additionally, the compound may have limitations in terms of its solubility and stability, which may affect its use in certain experiments.

Future Directions

There are several potential future directions for research on Ethanone, 1-(3,6-dihydro-2-methyl-2H-1,3-thiazin-5-yl)-(9CI). One direction is to further explore the mechanism of action of the compound and to identify its molecular targets. This may provide insights into the development of more potent and specific therapeutic agents. Another direction is to investigate the potential of the compound as a treatment for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies may be needed to optimize the synthesis and purification methods for the compound, as well as to investigate its pharmacokinetics and toxicology in vivo.

Synthesis Methods

Ethanone, 1-(3,6-dihydro-2-methyl-2H-1,3-thiazin-5-yl)-(9CI) can be synthesized through various methods. One such method involves the reaction of 2-aminothiophenol with acetone in the presence of a strong acid catalyst. Another method involves the reaction of 2-chloro-3,6-dihydrothiazine with methyl vinyl ketone in the presence of a base catalyst. The resulting compound can be purified through various methods, including column chromatography and recrystallization.

Scientific Research Applications

Ethanone, 1-(3,6-dihydro-2-methyl-2H-1,3-thiazin-5-yl)-(9CI) has shown potential in various scientific research applications. One such application is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. Studies have shown that the compound can induce apoptosis in cancer cells by activating the mitochondrial pathway. The compound has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models.

properties

CAS RN

110307-83-0

Product Name

Ethanone, 1-(3,6-dihydro-2-methyl-2H-1,3-thiazin-5-yl)-(9CI)

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

1-(2-methyl-3,6-dihydro-2H-1,3-thiazin-5-yl)ethanone

InChI

InChI=1S/C7H11NOS/c1-5(9)7-3-8-6(2)10-4-7/h3,6,8H,4H2,1-2H3

InChI Key

DXGZKVUIZPXTLC-UHFFFAOYSA-N

SMILES

CC1NC=C(CS1)C(=O)C

Canonical SMILES

CC1NC=C(CS1)C(=O)C

synonyms

Ethanone, 1-(3,6-dihydro-2-methyl-2H-1,3-thiazin-5-yl)- (9CI)

Origin of Product

United States

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